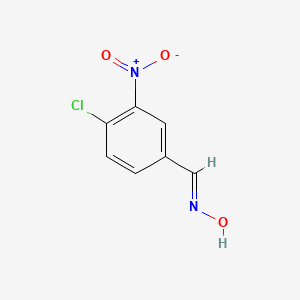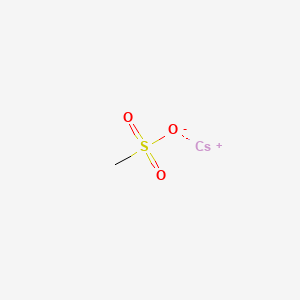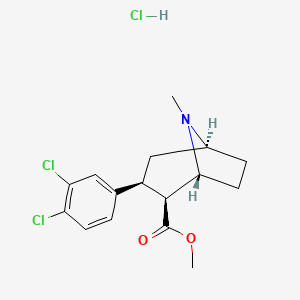
RTI-111
Übersicht
Beschreibung
Unii-7V8GL5F9MQ, also known as RTI-111, is a chemical compound with the formula C16H19Cl2NO2.ClH . It is a monoclonal antibody that binds to a protein known as placenta growth factor-2 (PGF2α) found in human blood circulation.
Molecular Structure Analysis
The molecular structure of Unii-7V8GL5F9MQ is linked to its unique identifier (UNII) generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The molecular formula is C16H19Cl2NO2.ClH .Wissenschaftliche Forschungsanwendungen
Neuropharmakologische Forschung
RTI-111, auch bekannt als Dichloropane, ist eine potente psychoaktive Verbindung, die in neuropharmakologischen Studien verwendet wurde. Es handelt sich um ein 3-Phenyltropan-Analogon mit hoher Affinität für Dopamin-, Noradrenalin- und Serotonintransporter . Dies macht es zu einem wertvollen Werkzeug, um die neuronalen Wirkungen von Stimulanzien und ihre Auswirkungen auf das Belohnungssystem des Gehirns zu verstehen. Beispielsweise wurde this compound verwendet, um seine verstärkenden und diskriminierenden Stimuluswirkungen bei Rhesusaffen zu untersuchen, was Einblicke in die verhaltensbedingte Wirksamkeit von Methamphetamin liefert .
Verhaltensstudien
In der Verhaltensforschung wurde this compound eingesetzt, um seine Auswirkungen auf die Selbstverabreichungsmuster bei Primaten zu untersuchen. Seine Ähnlichkeit mit traditionellen Psychomotorika ermöglicht es Forschern, die Mechanismen hinter Substanzmissbrauch und Sucht zu erforschen. Studien haben gezeigt, dass this compound als positiver Verstärker wirken kann, der die Dosis-Wirkungs-Funktion von Methamphetamin verschiebt, was auf sein Potenzial hindeutet, das Suchtverhalten zu verändern .
Monoamintransporter-Forschung
Die hohe Affinität von this compound für Monoamintransporter ist besonders nützlich, um die Transportmechanismen von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin zu untersuchen. Durch die Blockierung der Aufnahme dieser Monoamine kann this compound dazu beitragen, die Rolle von Transportern bei verschiedenen psychiatrischen Erkrankungen und die Wirkung von Medikamenten, die auf diese Transporter abzielen, zu klären .
Vergleichende Analyse mit Kokain
Aufgrund seiner strukturellen und pharmakologischen Ähnlichkeit mit Kokain dient this compound als Vergleichsmodell für die Kokainforschung. Wissenschaftler können die psychotropen Wirkungen und potenziellen therapeutischen Anwendungen oder Nebenwirkungen von Kokain untersuchen, indem sie die Wirkung von this compound in kontrollierten Umgebungen untersuchen .
Interventionsstrategien in der Bildung
Obwohl es nicht direkt mit der chemischen Verbindung this compound zusammenhängt, steht das Akronym RTI für „Response to Intervention“, ein Rahmen, der in Bildungseinrichtungen eingesetzt wird, um das Lernen von Schülern zu verbessern. Dieser Ansatz beinhaltet die Implementierung von forschungsbasierten Strategien, um mangelnde Leistungen zu beheben und die Wirksamkeit von Interventionen zu überwachen .
Rechtliche und ethische Implikationen
Die Forschung zu this compound erstreckt sich auch auf rechtliche und ethische Aspekte, insbesondere in Bezug auf seine Klassifizierung als Forschungschemikalie. Das Missbrauchspotenzial der Verbindung erfordert eine sorgfältige Regulierung und ethische Richtlinien, um eine verantwortungsvolle wissenschaftliche Forschung zu gewährleisten und Missbrauch zu verhindern .
Wirkmechanismus
Target of Action
RTI-111, also known as Dichloropane, Unii-7V8GL5F9MQ, RTI-4229-111, 7V8GL5F9MQ, or UNII-7V8GL5F9MQ, is a stimulant of the phenyltropane class . The primary targets of this compound are the dopamine, norepinephrine, and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication and function.
Mode of Action
this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning it blocks the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations . By inhibiting the reuptake, this compound enhances the effect of these neurotransmitters, leading to increased stimulation of the post-synaptic neurons .
Biochemical Pathways
The action of this compound primarily affects the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound can enhance the activity of these pathways, leading to increased neurotransmission . The downstream effects of this increased neurotransmission can vary widely, depending on the specific neural circuits involved.
Pharmacokinetics
Given its structural similarity to cocaine, it is likely that this compound shares similar adme properties . These may include rapid absorption following oral or intranasal administration, widespread distribution throughout the body, metabolism primarily by liver enzymes, and excretion via the kidneys . The bioavailability of this compound, or the proportion of the drug that enters the circulation and can have an active effect, is also currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased neurotransmission in the monoaminergic system . This can lead to a range of effects, including increased alertness, euphoria, and changes in mood and cognition . The specific effects can vary widely among individuals, depending on factors such as dosage, route of administration, and individual physiology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of orally administered this compound . Additionally, factors such as diet, concurrent use of other medications, and individual genetic variations in drug-metabolizing enzymes can also influence the action and efficacy of this compound . .
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDQYHGQIZSGW-LZRDFDPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431334 | |
| Record name | RTI-111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150653-91-1 | |
| Record name | RTI-111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RTI-111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RTI-111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for RTI-111?
A1: this compound exerts its effects by binding to the dopamine transporter (DAT). [] This binding inhibits the reuptake of dopamine into presynaptic neurons, effectively increasing the concentration of dopamine in the synaptic cleft. [] While the precise binding site of this compound on DAT is not fully elucidated in the provided abstracts, its structural similarity to cocaine suggests it may interact with similar binding pockets.
Q2: How potent is this compound in comparison to other similar compounds?
A2: this compound demonstrates high affinity for the DAT, exhibiting an IC50 value of 0.81 nM. [] This makes it even more potent than its close analog, 3β-(3',4'-dichloro)phenyl)tropane-2β-carboxylic acid methyl ester (RTI-112), which has an IC50 of 0.79 nM. [] Notably, these two compounds were identified as having the highest affinity among the series of 3β-phenyltropane-2β-carboxylic acid methyl esters tested. []
Q3: What structural features of this compound contribute to its activity?
A3: Research suggests that both steric and electrostatic properties of 3β-phenyltropane-2β-carboxylic acid methyl ester analogs, including this compound, significantly influence their binding affinity to the dopamine transporter. [] Classical quantitative structure-activity relationship (QSAR) models highlight the importance of the compound's distribution property (pi) in dictating its activity. [] These findings were corroborated by comparative molecular field analysis (CoMFA) studies, which provided further insights into the specific steric and electrostatic interactions that govern binding. []
Q4: Has this compound been investigated in animal models?
A4: Yes, research indicates that this compound has been investigated for its cocaine-like discriminative stimulus effects in rats. [] Additionally, studies in rhesus monkeys have explored both its reinforcing and discriminative stimulus effects, including its interaction with methamphetamine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]](/img/structure/B1588423.png)
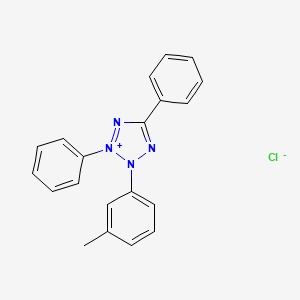
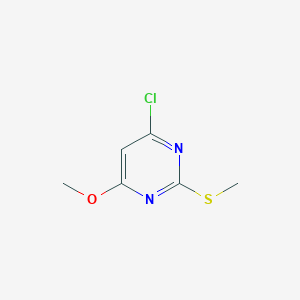
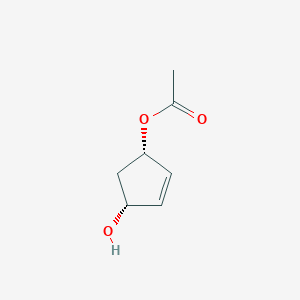
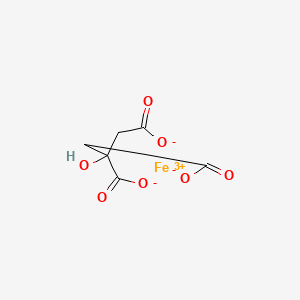
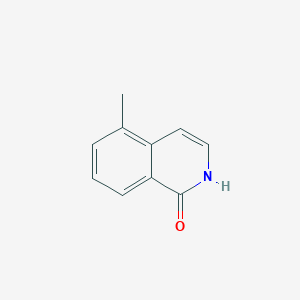
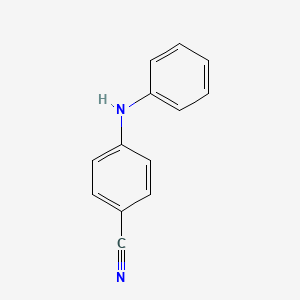
![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)

